tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C13H27NO6. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxyethoxy chain, and a methyl group. This compound is often used in organic synthesis and has applications in various scientific research fields.
Mechanism of Action
Polyethylene glycol (PEG)
PEG is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . PEGs have various applications in many fields, ranging from medical to industrial areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Contains an amino group instead of a hydroxy group.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Similar structure but with different functional groups.
Uniqueness
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate is unique due to its combination of a hydroxyethoxy chain and a methyl group, which provides specific reactivity and solubility properties. This makes it particularly useful in applications requiring stable carbamate linkages and flexible molecular structures.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-12(2,3)18-11(15)13(4)5-7-16-9-10-17-8-6-14/h14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVNSQZIIAUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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